(5-Bromo-3-cyclopropyl-2-methylphenyl)boronic acid
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Overview
Description
(5-Bromo-3-cyclopropyl-2-methylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a brominated, cyclopropyl-substituted aromatic ring. Organoboron compounds, including boronic acids, are highly valued in organic chemistry due to their versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-cyclopropyl-2-methylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an appropriate alkyne or alkene, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs large-scale hydroboration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3-cyclopropyl-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol or quinone.
Reduction: Formation of the corresponding boronate ester.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Often carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include phenols, boronate esters, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(5-Bromo-3-cyclopropyl-2-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (5-Bromo-3-cyclopropyl-2-methylphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups, making it a valuable tool for enzyme inhibition and molecular recognition studies. The compound’s reactivity is largely influenced by the electronic and steric properties of the substituents on the aromatic ring .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-methylphenylboronic acid
- 3-Bromo-5-methoxyphenylboronic acid
- Cyclopropylboronic acid
Uniqueness
(5-Bromo-3-cyclopropyl-2-methylphenyl)boronic acid is unique due to the presence of both a bromine atom and a cyclopropyl group on the aromatic ring. This combination of substituents imparts distinct electronic and steric properties, making it particularly
Properties
Molecular Formula |
C10H12BBrO2 |
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Molecular Weight |
254.92 g/mol |
IUPAC Name |
(5-bromo-3-cyclopropyl-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C10H12BBrO2/c1-6-9(7-2-3-7)4-8(12)5-10(6)11(13)14/h4-5,7,13-14H,2-3H2,1H3 |
InChI Key |
ZMBQXHFBLFPVBI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1C)C2CC2)Br)(O)O |
Origin of Product |
United States |
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